molecular formula C7H8O4 B8587705 Parahydroxybenzoic acid monohydrate CAS No. 26158-92-9

Parahydroxybenzoic acid monohydrate

Cat. No. B8587705
M. Wt: 156.14 g/mol
InChI Key: UQSQFARUACRWRJ-UHFFFAOYSA-N
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Patent
US07304182B2

Procedure details

Three hundred grams of parahydroxybenzoic acid and one thousand and five hundred grams of 10% aqueous methanol solution were put into a 2 L flask, and heated to 80° C. to give a 10% aqueous methanol solution containing parahydroxybenzoic acid. The solution was cooled to 25° C. at a rate of 0.5° C./min, and filtered by using a centrifuge at 25° C. As a result, 324.9 g of crystalline parahydroxybenzoic acid monohydrate was obtained. The water content measured by Karl Fischer's method was 16.6%. The resulting crystalline product was dried with airflow at 70° C., and 268.4 g of crystalline parahydroxybenzoic acid anhydride was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1>CO>[OH2:1].[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 25° C. at a rate of 0.5° C./min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
at 25° C

Outcomes

Product
Name
Type
product
Smiles
O.OC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 324.9 g
YIELD: CALCULATEDPERCENTYIELD 191.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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